12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine
Description
Properties
IUPAC Name |
21,21-dimethyl-10-oxa-14-azapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c1-21(2)15-8-4-5-9-17(15)22-18-12-20-14(11-16(18)21)13-7-3-6-10-19(13)23-20/h3-12,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZGNQMGWGXVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC3=C1C=C4C5=CC=CC=C5OC4=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine typically involves the fusion of acridine and benzofuran moieties. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 9,9-dimethyl-9,10-dihydroacridine with a phenyl moiety can yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Major products formed from these reactions include various substituted derivatives, which can be tailored for specific applications in organic electronics.
Scientific Research Applications
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential in drug development and therapeutic applications.
Industry: Its primary application is in the development of OLEDs, where it serves as a host material for phosphorescent emitters, contributing to high efficiency and stability
Mechanism of Action
The mechanism by which 12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine exerts its effects is primarily related to its electronic structure. The compound’s rigid planar structure facilitates efficient charge transport and energy transfer, making it an excellent host material in OLEDs. The molecular targets and pathways involved include interactions with dopant molecules, leading to efficient emission of light .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
DMBA vs. DMAC (9,9-Dimethyl-9,10-dihydroacridine)
- Structural Differences : DMBA features a fused naphthalene ring, increasing rigidity and conjugation compared to DMAC’s simpler bicyclic structure.
- Electron-Donating Ability : DMBA’s electron-donating capacity is weaker than DMAC due to extended conjugation, enabling better charge balance in OLED emissive layers .
- Photophysical Properties :
- DMBA derivatives (e.g., NATPA, NAPCZ) achieve Commission Internationale de l’Éclairage (CIE) coordinates of (0.15, 0.07), closer to the Rec. 2020 standard for deep-blue emission than DMAC-based emitters .
- DMBA exhibits a narrower full-width-at-half-maximum (FWHM) of ~45 nm vs. DMAC’s ~55 nm, enhancing color purity .
- Thermal Stability : DMBA’s decomposition temperature (Td) exceeds 400°C, outperforming DMAC (Td ~ 350°C), critical for device longevity .
Table 1: Key Properties of DMBA vs. DMAC
| Property | DMBA | DMAC |
|---|---|---|
| λem (nm) | 440–460 | 450–470 |
| FWHM (nm) | ~45 | ~55 |
| Td (°C) | >400 | ~350 |
| CIE Coordinates | (0.15, 0.07) | (0.16, 0.10) |
| Efficiency Roll-off* | <10% at 1000 cd/m² | ~20% at 1000 cd/m² |
DMBA vs. Indoloacridine Derivatives (e.g., 12AcCz-PM)
- Structural Basis : Indoloacridines, such as 13,13-dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine (12AcCz), replace DMBA’s benzo[a]acridine core with an indolo[3,2-b]acridine system.
- Electron-Donating Strength : Indoloacridines exhibit stronger electron-donating ability than DMBA, necessitating weak acceptors (e.g., triphenylpyrimidine) to achieve blue emission .
- Device Performance : DMBA-based OLEDs show higher external quantum efficiency (EQE ~8%) compared to 12AcCz-PM (EQE ~5%) due to better exciton utilization and reduced aggregation .
DMBA vs. Carbazole (Cz) and Dibenzofuran Derivatives
- Conjugation and Rigidity: DMBA’s fused structure provides greater conjugation than carbazole or dibenzofuran, reducing non-radiative decay and enhancing photoluminescence quantum yield (PLQY ~90% vs. Cz’s ~70%) .
- Thermal Stability : DMBA outperforms carbazole (Td ~300°C) and dibenzofuran derivatives (Td ~320°C), ensuring robust device operation under high temperatures .
Functionalized DMBA Derivatives: BACN and BAPCN
Cyano-substituted DMBA derivatives, such as BACN and BAPCN, demonstrate bipolar charge-transport properties due to their electron-deficient cyano groups. Key advantages include:
Comparison with Non-Acridine Chromophores
- BTBT Derivatives: [1]Benzothieno[3,2-b][1]benzothiophene (BTBT) tetraoxides, though structurally distinct, share DMBA’s application in optoelectronics. However, DMBA’s fused acridine core provides superior color purity and thermal stability compared to BTBT’s sulfur-rich system .
- Aromatized Quinoline-diones: Aromatized indenoquinoline-diones exhibit high DNA binding affinities (FDE values < -10 kcal/mol) but lack the optoelectronic tunability of DMBA derivatives .
Biological Activity
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine (DMDBA) is a compound of increasing interest due to its potential applications in various fields, particularly in organic electronics and biological systems. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and implications for health and disease.
Chemical Structure and Properties
Chemical Formula: C21H17NO
CAS Number: 1381985-63-2
Molecular Weight: 315.37 g/mol
The structure of DMDBA incorporates both acridine and benzofuran moieties, contributing to its unique chemical properties. The compound has been synthesized using various methods that typically involve the fusion of these two structural components .
Cytotoxicity and Cellular Effects
-
Cell Proliferation
- Preliminary studies suggest that DMDBA may affect cell proliferation rates. The exact impact varies depending on the concentration and exposure duration. For instance, lower concentrations might promote cell growth, while higher concentrations could lead to cytotoxic effects.
- DNA Damage
Study on Tumorigenesis
In a comparative study involving structurally similar compounds like DMBA, it was found that DMDBA could potentially share similar pathways in promoting tumor development through oxidative stress mechanisms. The study observed that topical application of such compounds led to significant tumor incidence in mouse models .
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
Recent research has explored the use of DMDBA derivatives in organic electronics, particularly in phosphorescent organic light-emitting diodes (PhOLEDs). These studies have highlighted the compound's excellent thermal stability and bipolar transport properties, which are essential for efficient device performance . While this application is primarily technological, it underscores the compound's versatile properties that could have implications for biological systems as well.
Comparative Biological Activity Table
Q & A
Q. How does the compound’s structural complexity challenge existing chemical safety assessment frameworks?
Q. What interdisciplinary frameworks (e.g., systems chemistry, multi-scale modeling) enhance understanding of its environmental fate?
- Methodological Answer : Integrate molecular dynamics (MD) simulations for soil adsorption studies and life cycle assessment (LCA) models to track degradation products. Collaborate with environmental engineers to validate field data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
